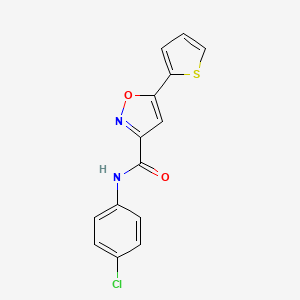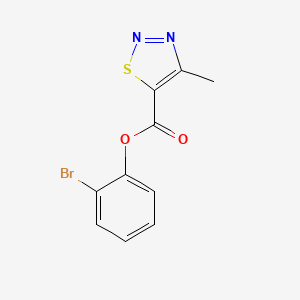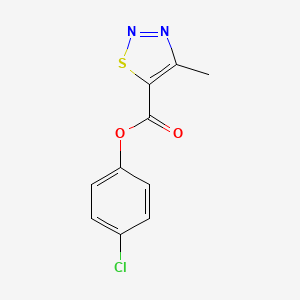![molecular formula C16H23BrN2O B11371213 4-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide CAS No. 898610-01-0](/img/structure/B11371213.png)
4-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide is a synthetic compound that belongs to the class of N-substituted cyclohexylmethylbenzamides This compound is structurally characterized by the presence of a bromine atom attached to the benzamide moiety and a dimethylamino group attached to the cyclohexyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide typically involves the following steps:
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride. This intermediate is then reacted with an amine to form the benzamide.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced by reacting the benzamide with cyclohexylmethyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzamide moiety can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dimethylamino group and the cyclohexyl ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce a wide range of aryl or alkyl derivatives.
科学研究应用
4-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of pain management and as an analgesic.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 4-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide involves its interaction with specific molecular targets. It is known to act as an agonist at certain receptors, leading to the activation of downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with opioid receptors, similar to other compounds in its class.
相似化合物的比较
Similar Compounds
AH-7921: Chemically similar, with a dichloro substitution instead of a bromo substitution.
U-47700: Another synthetic opioid with a similar structure but different substituents on the benzamide moiety.
U-49900: Structurally related, with variations in the cyclohexyl and benzamide groups.
Uniqueness
4-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
898610-01-0 |
|---|---|
分子式 |
C16H23BrN2O |
分子量 |
339.27 g/mol |
IUPAC 名称 |
4-bromo-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide |
InChI |
InChI=1S/C16H23BrN2O/c1-19(2)16(10-4-3-5-11-16)12-18-15(20)13-6-8-14(17)9-7-13/h6-9H,3-5,10-12H2,1-2H3,(H,18,20) |
InChI 键 |
RHNRWKLWYAKABH-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1(CCCCC1)CNC(=O)C2=CC=C(C=C2)Br |
溶解度 |
42.8 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-({[5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11371135.png)
![3-methyl-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]butanamide](/img/structure/B11371147.png)
![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11371162.png)
![4-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11371166.png)
![5-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11371170.png)
![2-fluoro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B11371178.png)



![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11371195.png)
![N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)propanamide](/img/structure/B11371199.png)
![3-[(2-Methoxyphenoxy)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11371203.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11371208.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11371209.png)
